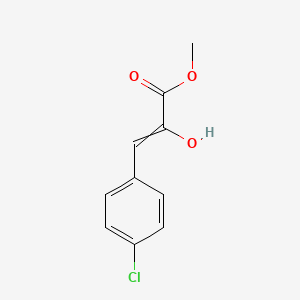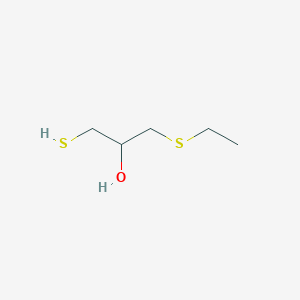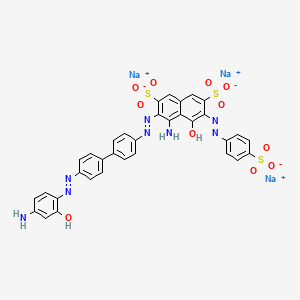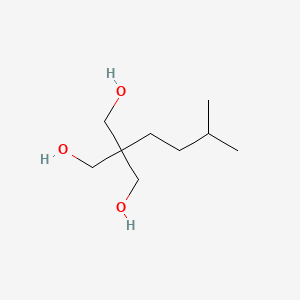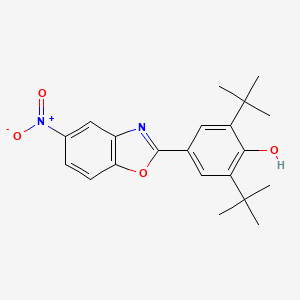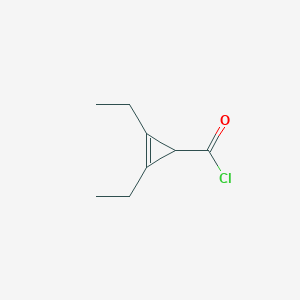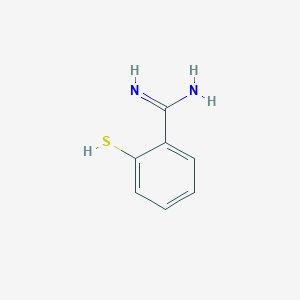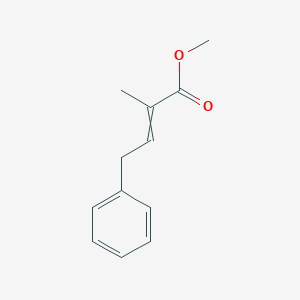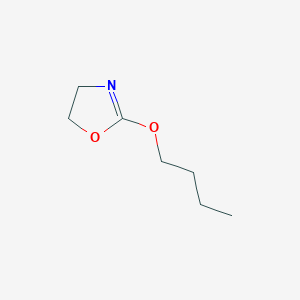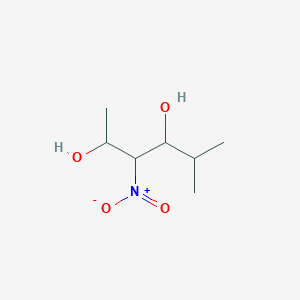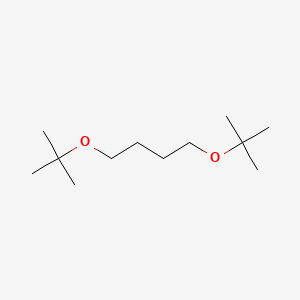
1,4-Di-tert-butoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di-tert-butoxybutane is an organic compound with the molecular formula C12H26O2. It is a type of ether, specifically a dialkyl ether, where two tert-butoxy groups are attached to a butane backbone. This compound is known for its stability and is used in various chemical applications.
Métodos De Preparación
1,4-Di-tert-butoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with sodium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction is as follows:
Br-(CH2)4-Br+2NaO-t-Bu→t-BuO-(CH2)4-O-t-Bu+2NaBr
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
1,4-Di-tert-butoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy groups are replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids.
Aplicaciones Científicas De Investigación
1,4-Di-tert-butoxybutane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The tert-butoxy group can be easily removed under acidic conditions, making it a valuable tool for multi-step syntheses.
Biology: In biological studies, this compound can be used as a solvent or reagent in various biochemical assays.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers and resins, where it acts as a stabilizer or plasticizer.
Mecanismo De Acción
The mechanism by which 1,4-Di-tert-butoxybutane exerts its effects depends on the specific reaction or application. In organic synthesis, its role as a protecting group involves the formation of stable ether linkages that prevent unwanted reactions at hydroxyl sites. The tert-butoxy groups can be cleaved under acidic conditions, revealing the free alcohols for further reactions.
Comparación Con Compuestos Similares
1,4-Di-tert-butoxybutane can be compared to other dialkyl ethers such as:
1,4-Diethoxybutane: Similar in structure but with ethoxy groups instead of tert-butoxy groups. It is less sterically hindered and may react differently under similar conditions.
1,4-Dimethoxybutane: Contains methoxy groups, making it more reactive due to the smaller size of the substituents.
1,4-Di-tert-butylbenzene: While not an ether, it shares the tert-butyl groups and can be used in similar applications as a stabilizer or intermediate in organic synthesis.
The uniqueness of this compound lies in its stability and the ease with which the tert-butoxy groups can be removed, making it a versatile compound in various chemical processes.
Propiedades
Número CAS |
82604-59-9 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1,4-bis[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
AWLBJSPDFPOVCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCCOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



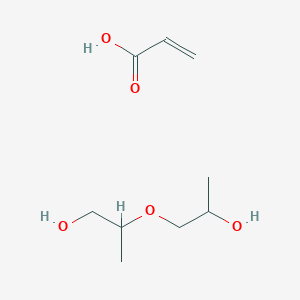
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
